Ethyl (2'-Hydroxy-4'-benzyloxybenzoyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.33 g/mol . This compound is known for its applications in organic synthesis and proteomics research . It features a benzoyl group substituted with hydroxy and benzyloxy groups, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate typically involves the esterification of 2’-Hydroxy-4’-benzyloxybenzoic acid with ethyl acetate under acidic conditions . The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The product is isolated through distillation and further purified to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under acidic or basic conditions
Major Products
Oxidation: 2’-Hydroxy-4’-benzyloxybenzoylacetone
Reduction: Ethyl (2’-Hydroxy-4’-benzylbenzoyl)acetate
Substitution: Various amides and esters depending on the nucleophile used
Mechanism of Action
The mechanism of action of Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate involves its interaction with various molecular targets. The hydroxy and benzyloxy groups can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate can be compared with similar compounds such as:
Ethyl (2’-Hydroxy-4’-methoxybenzoyl)acetate: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Ethyl (2’-Hydroxy-4’-methylbenzoyl)acetate: Contains a methyl group, which affects its steric and electronic properties.
Ethyl (2’-Hydroxy-4’-chlorobenzoyl)acetate: The presence of a chlorine atom introduces different chemical reactivity and potential biological activity.
Ethyl (2’-Hydroxy-4’-benzyloxybenzoyl)acetate stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-(2-hydroxy-4-phenylmethoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-2-22-18(21)11-17(20)15-9-8-14(10-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,19H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOBMBXJCOCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652580 |
Source
|
Record name | Ethyl 3-[4-(benzyloxy)-2-hydroxyphenyl]-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-06-5 |
Source
|
Record name | Ethyl 2-hydroxy-β-oxo-4-(phenylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[4-(benzyloxy)-2-hydroxyphenyl]-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.